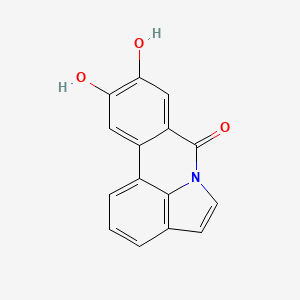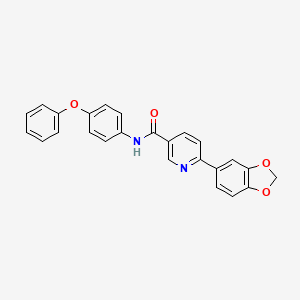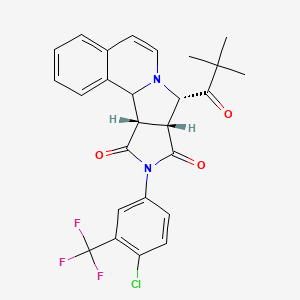
1-Methyl-2-methylidene-1-propylsilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-methylidene-1-propylsilinane is a silicon-containing organic compound with the molecular formula C10H20Si. This compound is characterized by the presence of a silicon atom bonded to a propyl group and a methylidene group, making it a unique member of the organosilicon family. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylidene-1-propylsilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for achieving high efficiency and selectivity in the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-methylidene-1-propylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and reduced silicon species.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
1-Methyl-2-methylidene-1-propylsilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-methylidene-1-propylsilinane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various organic and inorganic species, facilitating the compound’s incorporation into complex molecular structures. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
Comparison with Similar Compounds
- 1-Methyl-2-methylene-1-propylsilinane
- 1-Methyl-2-methylidene-1-butylsilinane
- 1-Methyl-2-methylidene-1-ethylsilinane
Comparison: 1-Methyl-2-methylidene-1-propylsilinane stands out due to its unique combination of a propyl group and a methylidene group bonded to silicon. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of the propyl group enhances the compound’s hydrophobicity, making it more suitable for applications in non-polar environments .
Properties
CAS No. |
919800-97-8 |
|---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
1-methyl-2-methylidene-1-propylsilinane |
InChI |
InChI=1S/C10H20Si/c1-4-8-11(3)9-6-5-7-10(11)2/h2,4-9H2,1,3H3 |
InChI Key |
ZNNBUQDQVCHUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]1(CCCCC1=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)

![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)

